
2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties and has been extensively studied for its various biological and pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Moreover, it has been shown to enhance the activity of antioxidant enzymes and protect neurons from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its potent biological activity, which makes it a valuable tool for studying various biological processes in vitro. However, its complex chemical structure and low solubility in water can make it challenging to work with in the laboratory.
Direcciones Futuras
There are several future directions for research on 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is the development of novel anticancer drugs based on the compound's chemical structure and biological activity. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and identify its molecular targets in the body. Finally, the compound's potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's, should be explored.
Métodos De Síntesis
The synthesis of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate involves the reaction of 2-bromo-4-methylaniline with ethyl 2-thiophenecarboxylate in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, it has been shown to possess anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for the treatment of inflammatory and neurological disorders.
Propiedades
Fórmula molecular |
C14H12BrNO3S |
|---|---|
Peso molecular |
354.22 g/mol |
Nombre IUPAC |
[2-(4-bromo-2-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3S/c1-9-7-10(15)4-5-11(9)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17) |
Clave InChI |
IKUPOKQDNHRELV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CS2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



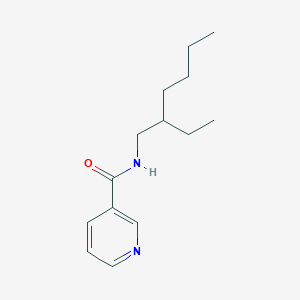
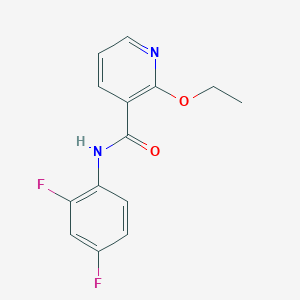

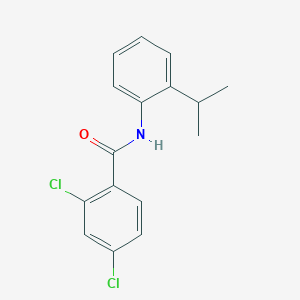

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
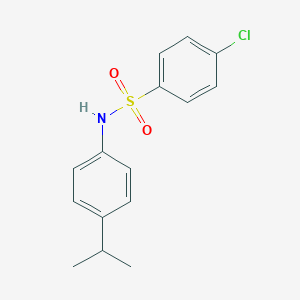
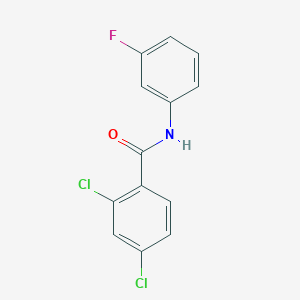
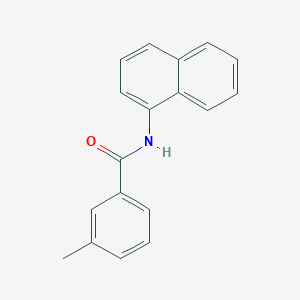

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
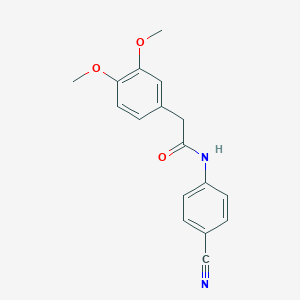

methanone](/img/structure/B270740.png)